Tegaserod maleate
Tegaserod maleate
Tegaserod maleate is a partial agonist of the 5-HT4 receptor; stimulates the peristaltic reflex and accelerates gastrointestinal transit.IC50 value:Target: 5-HT4 agonistIn an in vivo model for peripheral nerve regeneration, mice receiving tegaserod at the site of injury showed enhanced recovery compared to control mice receiving vehicle control as evidenced by functional measurements and histology [1]. Treatment with fluoxetine (10 mg · kg(-1) · day(-1), days 36-42), tegaserod (1 mg · kg(-1) · day(-1), day 43), or the combination of both, reduced visceral hypersensitivity and plasma 5-HT levels [2]. Intravenous or intraduodenal tegaserod (0.3-1.0 mg.kg(-1)) had no inhibitory effect on mesenteric and colonic blood flow. Peroral treatment of rats with alosetron or tegaserod for 7 days did not modify mesenteric haemodynamics at baseline and after blockade of nitric oxide synthesis [3].
Brand Name:
Vulcanchem
CAS No.:
189188-57-6
VCID:
VC0003672
InChI:
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-
SMILES:
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O
Molecular Formula:
C16H23N5O • C4H4O4
Molecular Weight:
417.5
Tegaserod maleate
CAS No.: 189188-57-6
Inhibitors
VCID: VC0003672
Molecular Formula: C16H23N5O • C4H4O4
Molecular Weight: 417.5
CAS No. | 189188-57-6 |
---|---|
Product Name | Tegaserod maleate |
Molecular Formula | C16H23N5O • C4H4O4 |
Molecular Weight | 417.5 |
IUPAC Name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine |
Standard InChI | InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1- |
Standard InChIKey | CPDDZSSEAVLMRY-FEQFWAPWSA-N |
SMILES | CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Description | Tegaserod maleate is a partial agonist of the 5-HT4 receptor; stimulates the peristaltic reflex and accelerates gastrointestinal transit.IC50 value:Target: 5-HT4 agonistIn an in vivo model for peripheral nerve regeneration, mice receiving tegaserod at the site of injury showed enhanced recovery compared to control mice receiving vehicle control as evidenced by functional measurements and histology [1]. Treatment with fluoxetine (10 mg · kg(-1) · day(-1), days 36-42), tegaserod (1 mg · kg(-1) · day(-1), day 43), or the combination of both, reduced visceral hypersensitivity and plasma 5-HT levels [2]. Intravenous or intraduodenal tegaserod (0.3-1.0 mg.kg(-1)) had no inhibitory effect on mesenteric and colonic blood flow. Peroral treatment of rats with alosetron or tegaserod for 7 days did not modify mesenteric haemodynamics at baseline and after blockade of nitric oxide synthesis [3]. |
Synonyms | (E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N/'-pentylhydrazinecarboximidamide maleate |
Reference | 1:Estimation of tegaserod maleate by differential pulse polarography. Rajput SJ, Raj HA.Indian J Pharm Sci. 2009 Jan;71(1):50-2. doi: 10.4103/0250-474X.51956. PMID: 20177456 Free PMC Article2:In vitro and in vivo evaluation of tegaserod maleate pH-dependent tablets. Zhang SQ, Thumma S, Chen GH, Deng WB, Repka MA, Li SM.Eur J Pharm Biopharm. 2008 May;69(1):247-54. Epub 2007 Oct 25. PMID: 18037278 3:Tegaserod maleate in the treatment of irritable bowel syndrome: a clinical review. Rivkin A.Clin Ther. 2003 Jul;25(7):1952-74. Review. PMID: 12946544 |
PubChem Compound | 135413539 |
Last Modified | Nov 11 2021 |
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